Lucidenic acid P
Description
Properties
CAS No. |
648430-31-3 |
|---|---|
Molecular Formula |
C29H42O8 |
Molecular Weight |
518.64 |
Origin of Product |
United States |
Occurrence, Distribution, and Production Systems of Lucidenic Acid P
Primary Biological Sources
The primary and most well-documented source of Lucidenic acid P is the medicinal mushroom Ganoderma lucidum. Within this single species, the compound is distributed across various parts of the organism, including the fruiting bodies, spores, and mycelial cultures.
Ganoderma lucidum Fruiting Bodies
The mature fruiting body of Ganoderma lucidum is a significant reservoir of a diverse array of triterpenoids, including this compound. d-nb.inforesearchgate.net Research has consistently identified and isolated this compound from the fruiting bodies of this fungus. d-nb.inforesearchgate.netresearchgate.net The concentration of triterpenoids, in general, can be substantial in the fruiting body, which is the most commonly used part for traditional and commercial purposes. mushroomnutrition.comrsc.org The complex biochemical processes that occur during the maturation of the fruiting body contribute to the synthesis and accumulation of these specialized metabolites. tandfonline.com
Mycelial Cultures of Ganoderma lucidum
The mycelium, the vegetative part of the fungus consisting of a network of fine white filaments, is another source of lucidenic acids. nih.govtandfonline.com Mycelial cultures, grown under controlled laboratory conditions, can produce a range of triterpenoids. tandfonline.comresearchgate.net Interestingly, research has shown that the profile of triterpenoids in the mycelium can differ from that of the fruiting body from the same strain. tandfonline.com For instance, a strain of G. lucidum that produces C27 lucidenic acids (like this compound) in its fruiting body was found to produce C30 ganoderic acids in its mycelial mat. tandfonline.com This highlights the influence of developmental stage on the production of specific triterpenoids.
Distribution Across Diverse Ganoderma Species
While Ganoderma lucidum is the most studied source, lucidenic acids, as a class of compounds, are not exclusive to this species. They have been identified in a variety of other Ganoderma species, indicating a broader distribution within the genus. mdpi.comencyclopedia.pub These species include:
Ganoderma sinense nih.govmdpi.com
Ganoderma curtisii researchgate.netmdpi.com
Ganoderma colossum researchgate.netmdpi.com
Ganoderma sessile researchgate.netmdpi.com
Ganoderma tsugae researchgate.netmdpi.com
Ganoderma applanatum researchgate.netmdpi.com
Ganoderma australe researchgate.netmdpi.com
Ganoderma subresinosum researchgate.netmdpi.com
Ganoderma hainanense researchgate.netmdpi.com
The presence and relative abundance of specific lucidenic acids can vary between these species, contributing to their unique chemical fingerprints. mdpi.com This variation underscores the importance of species-specific analysis when investigating the distribution of these compounds.
Identification in Non-Ganoderma Biological Systems
The occurrence of lucidenic acids is not strictly confined to the Ganoderma genus. Research has identified these compounds in other, unrelated biological systems, suggesting convergent evolution of these metabolic pathways. researchgate.netmdpi.com Examples of non-Ganoderma sources of lucidenic acids include:
Amauroderma rugosum : A species of polypore fungus. researchgate.netmdpi.com
Homalium zeylanicum : A species of plant in the family Salicaceae. researchgate.netmdpi.com
Potato leaves (Solanum tuberosum): The leaves of the common potato plant have also been found to contain lucidenic acids. researchgate.netmdpi.com
This distribution across different kingdoms of life highlights the diverse ecological roles these compounds may play.
Influence of Cultivation and Environmental Factors on Content and Profile
The production and accumulation of this compound and other triterpenoids in Ganoderma lucidum are significantly influenced by cultivation methods and environmental conditions. frontiersin.orgnih.govfrontiersin.org This variability is a critical consideration for the standardized production of Ganoderma-derived products.
Research comparing different cultivation substrates has revealed significant impacts on the triterpenoid (B12794562) profile. frontiersin.orgnih.govnih.gov For example, a study comparing wood log cultivation (WGL) with substitute cultivation (SGL) for G. lucidum found that the total triterpenoid content was significantly higher in the fruiting bodies from wood log cultivation. nih.govnih.gov Specifically, the levels of several lucidenic acids, including lucidenic acid A, D1, F, G, and J, were found to be significantly higher in the WGL samples. frontiersin.orgnih.govfrontiersin.org The combined content of 13 identified lucidenic acids was 2.19 times greater in WGL samples compared to SGL samples. frontiersin.orgfrontiersin.org
Furthermore, different strains of G. lucidum can exhibit distinct triterpenoid patterns. tandfonline.comnih.govfrontiersin.org One study demonstrated that different strains, even when grown under the same conditions, could produce either C27 lucidenic acids or C30 ganoderic acids as their major triterpenoid products. tandfonline.com This genetic variability, coupled with environmental influences, contributes to the diverse chemical profiles observed in Ganoderma products. mdpi.comfrontiersin.org
Interactive Data Table: Triterpenoid Content in Ganoderma lucidum Cultivation Methods
| Cultivation Method | Total Triterpenoid Content | Key Lucidenic Acids with Higher Abundance |
| Wood Log Cultivation (WGL) | Significantly Higher | Lucidenic acid A, D1, F, G, J |
| Substitute Cultivation (SGL) | Lower than WGL | - |
This table summarizes the findings that wood log cultivation tends to yield a higher total triterpenoid content and a greater abundance of specific lucidenic acids compared to substitute cultivation methods. frontiersin.orgnih.govfrontiersin.orgnih.gov
Isolation, Purification, and Advanced Structural Characterization of Lucidenic Acid P and Its Congeners
Extraction Methodologies from Biological Matrices
The initial step in obtaining lucidenic acids involves their extraction from the fungal matrix of Ganoderma lucidum. Various methods have been developed to efficiently extract these triterpenoids, each with its own advantages.
Commonly, the dried and powdered fruiting bodies of G. lucidum are subjected to solvent extraction. Ethanol (B145695) is a frequently used solvent due to its ability to effectively solubilize triterpenoids. puremushroominitiative.comresearchgate.net The extraction process can be enhanced by techniques such as ultrasonic-assisted extraction (UAE), which utilizes ultrasonic waves to disrupt cell walls and improve solvent penetration. plos.orgpjbt.org Optimized UAE conditions, including factors like ultrasonic power, extraction temperature, and time, have been shown to significantly increase the yield of triterpenoids. plos.org For instance, one study determined optimal conditions to be an ultrasonic power of 210 W, a temperature of 80°C, and an extraction time of 100 minutes using 50% aqueous ethanol. plos.org
Another advanced extraction method is supercritical fluid extraction (SFE) using carbon dioxide (SC-CO₂). puremushroominitiative.comnih.gov This technique is considered a "green" alternative as it uses a non-toxic, non-flammable solvent and typically operates at lower temperatures, which helps in preserving the integrity of the extracted compounds. puremushroominitiative.comnih.gov
The choice of extraction method can influence the profile of the extracted triterpenoids. After the initial extraction, the crude extract, which contains a complex mixture of compounds including polysaccharides and triterpenoids, is typically partitioned. tandfonline.com For example, a chloroform-water partition can be used to separate the less polar triterpenoids into the chloroform (B151607) layer. tandfonline.com
Chromatographic Purification Techniques
Following extraction, the crude mixture undergoes several stages of purification to isolate lucidenic acid P and its congeners. Chromatography is the cornerstone of this purification process.
Preparative and Semi-Preparative Liquid Chromatography
High-performance liquid chromatography (HPLC) is a pivotal technique for the separation and purification of lucidenic acids. mdpi.comresearchgate.net Preparative and semi-preparative HPLC systems, equipped with columns like reversed-phase C18, are extensively used. mdpi.comfrontiersin.orgnih.gov
In a typical workflow, the crude triterpenoid (B12794562) fraction is subjected to preparative HPLC. mdpi.com A gradient elution system, often employing a mixture of ethanol and water or acetonitrile (B52724) and water with an acid modifier like acetic acid or formic acid, is used to separate the compounds based on their polarity. mdpi.comfrontiersin.org Fractions are collected at specific intervals and can be further purified using semi-preparative HPLC to achieve high purity of individual compounds, including lucidenic acids A, B, C, and N. nih.govchemfaces.comchemfaces.com
Other Advanced Separation Modalities
Besides HPLC, other chromatographic techniques are employed for the fractionation and purification of triterpenoids from Ganoderma extracts.
Column Chromatography: Silica gel column chromatography is a fundamental step in the initial fractionation of the crude extract. tandfonline.com By eluting with a gradient of solvents, such as chloroform and methanol, the extract can be separated into multiple fractions with varying polarities. tandfonline.com
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully applied to the separation of Ganoderma triterpenoids. researchgate.net CCC, sometimes combined with pH-zone-refining, offers a rapid and efficient method for isolating compounds like ganoderic acids. researchgate.net
Other Gel Chromatography: Techniques like MCI gel and Sephadex LH-20 column chromatography are also utilized in the multi-step purification process to separate triterpenoids based on their size and polarity. researchgate.net
Comprehensive Spectroscopic Elucidation Strategies
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the complex structure.
The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their connectivity. For instance, the ¹H-NMR spectrum of a lucidenic acid derivative might show characteristic signals for methyl groups and protons attached to carbons bearing hydroxyl groups. tandfonline.com The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environment (e.g., carbonyl, olefinic, hydroxyl-bearing carbons). tandfonline.com
Two-dimensional NMR techniques are crucial for establishing the complete structural framework. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments help in connecting different parts of the molecule by showing long-range correlations between protons and carbons. researchgate.net Detailed analysis of these NMR spectra allows for the precise assignment of all proton and carbon signals, leading to the unambiguous identification of the compound's structure. jst.go.jp
Below is a table summarizing the ¹³C and ¹H NMR data for this compound.
| Position | ¹³C NMR (δC) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 35.8 | 1.94 (m), 1.48 (m) |
| 2 | 35.1 | 2.50 (m), 2.38 (m) |
| 3 | 217.1 | |
| 4 | 47.1 | |
| 5 | 50.8 | 2.56 (dd, 13.9, 5.5) |
| 6 | 35.8 | 2.29 (m), 2.18 (m) |
| 7 | 200.7 | |
| 8 | 143.9 | |
| 9 | 147.2 | |
| 10 | 38.8 | |
| 11 | 204.6 | |
| 12 | 50.2 | 3.23 (d, 11.0) |
| 13 | 47.9 | |
| 14 | 59.9 | |
| 15 | 72.8 | 4.95 (s) |
| 16 | 41.6 | 2.70 (dd, 15.6, 2.4), 2.43 (dd, 15.6, 5.5) |
| 17 | 49.3 | 2.14 (m) |
| 18 | 17.5 | 0.69 (s) |
| 19 | 21.7 | 1.25 (s) |
| 20 | 36.1 | 2.28 (m) |
| 21 | 18.5 | 1.00 (d, 6.7) |
| 22 | 37.1 | 1.74 (m), 1.39 (m) |
| 23 | 28.0 | 2.37 (m), 2.30 (m) |
| 24 | 179.9 | |
| 25 | 24.3 | 1.25 (s) |
| 26 | 22.1 | 1.25 (s) |
| 27 | 19.9 | 1.40 (s) |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is another indispensable tool for the characterization of lucidenic acids. It provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. frontiersin.org
Techniques such as electrospray ionization (ESI) are commonly used to ionize the molecules before they enter the mass analyzer. frontiersin.org When coupled with liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures and identifying known compounds by comparing their retention times and mass spectra with those of reference standards. nih.govnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to differentiate between isomers. frontiersin.org
Other Advanced Spectroscopic Approaches (e.g., UV, IR, CD)
Beyond Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a suite of other spectroscopic techniques is indispensable for the comprehensive structural elucidation of lucidenic acids and their related triterpenoids. Ultraviolet (UV), Infrared (IR), and Circular Dichroism (CD) spectroscopy provide complementary information regarding the electronic system, functional groups, and stereochemistry of these complex molecules.
Ultraviolet (UV) Spectroscopy is primarily used to identify the presence of chromophores, particularly conjugated systems, within the molecule. For lanostane-type triterpenoids isolated from Ganoderma species, UV absorption maxima (λmax) are diagnostic for the presence of α,β-unsaturated carbonyl moieties. tandfonline.commdpi.com For instance, the UV spectra of novel triterpenoids often display characteristic absorptions that point to specific structural features. The presence of an α,β-unsaturated carbonyl group is typically confirmed by a UV absorption band around 244-260 nm. mdpi.commdpi.com In the characterization of new lucidones from Ganoderma resinaceum, UV absorption at λmax 254 nm and 260 nm helped confirm the α,β-unsaturated carbonyl system. mdpi.com Similarly, in the analysis of novel epoxyganoderiols from Ganoderma lucidum, UV spectra revealed absorption maxima between 237 nm and 253 nm, indicative of their conjugated dienone systems. tandfonline.com
Infrared (IR) Spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. The IR spectra of lucidenic acid congeners and related triterpenoids typically show characteristic absorption bands that confirm the presence of hydroxyl (–OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functionalities. tandfonline.commdpi.com For example, the IR spectrum of a compound might show a broad absorption band around 3400-3480 cm⁻¹ for the hydroxyl group, a strong absorption near 1700-1740 cm⁻¹ for carbonyl groups (from ketones, aldehydes, or carboxylic acids), and absorptions around 1655-1680 cm⁻¹ for α,β-unsaturated carbonyl systems. tandfonline.commdpi.com These data, often presented alongside NMR and MS findings, provide confirmatory evidence for the proposed structures of newly isolated compounds. researchgate.net
Circular Dichroism (CD) Spectroscopy plays a crucial role in determining the absolute configuration of chiral molecules. The technique measures the differential absorption of left and right circularly polarized light, which is essential for elucidating the stereochemistry of complex natural products like triterpenoids. For example, the absolute configuration of the α,β-epoxy alcohol moiety in certain epoxyganoderiols was elucidated by observing the lanthanide-induced Cotton effect in their CD spectra. tandfonline.com This advanced application allows researchers to assign the correct stereochemistry at specific chiral centers, which is critical as biological activity is often highly dependent on the precise three-dimensional arrangement of the molecule. tandfonline.com
The following table summarizes representative spectroscopic data for triterpenoids related to this compound, as reported in the literature.
| Compound Name | UV (λmax, nm) | IR (νmax, cm⁻¹) | Source Organism |
| Epoxyganoderiol A | 237, 244, 253 | 3420 (OH), 1700 (C=O) | Ganoderma lucidum |
| Epoxyganoderiol B | 237, 245, 253 | 3430 (OH), 1700 (C=O) | Ganoderma lucidum |
| Lucidone (B1675363) K | 259 | 3484 (OH), 1722 (C=O), 1689 (α,β-unsat. C=O) | Ganoderma resinaceum |
| Lucidone L | 260 | 3441 (OH), 1743 (C=O), 1680 (α,β-unsat. C=O) | Ganoderma resinaceum |
Identification of Novel this compound Derivatives and Related Triterpenoids
Research into the chemical constituents of Ganoderma lucidum has led to the discovery of a vast and diverse array of lanostane-type triterpenoids. The initial study that identified this compound also reported the isolation and characterization of several related new compounds. researchgate.netacs.org
Specifically, Iwatsuki et al. in 2003 described three new oxygenated lanostane-type triterpenoids from the fruiting body of G. lucidum:
This compound
Methyl lucidenate P (the methyl ester of this compound)
Methyl lucidenate Q researchgate.netacs.org
The structures of these new compounds were elucidated through detailed spectroscopic analysis. acs.org Alongside these novel discoveries, the same study identified a significant number of known triterpenoids, highlighting the rich chemical profile of the fungus. These co-isolated compounds included other lucidenic acids and ganoderic acids, which are structurally related to this compound. researchgate.netacs.org
The known triterpenoids identified in the original study include:
Lucidenic acids : A, C, D₂, E₂, and F researchgate.netacs.org
Ganoderic acids : E, F, and T-Q researchgate.netacs.org
Methyl esters : Methyl lucidenates A, D₂, E₂, F, L, and Methyl ganoderate F researchgate.netacs.org
Subsequent research on various Ganoderma species has continued to expand this family of natural products. Studies have identified further derivatives and related structures, such as various lucidones and ganosineniols from Ganoderma resinaceum. mdpi.comresearchgate.net Modern analytical approaches, such as untargeted metabolomics using UPLC-Q-Orbitrap-MS, have further accelerated the identification of these compounds, revealing dozens of distinct triterpenoids in a single sample, including multiple types of lucidenic acids (e.g., B, F, G, J, K, M, and N), ganoderic acids, and ganoderiols. nih.gov This ongoing discovery underscores the structural diversity of triterpenoids in Ganoderma and points to a complex biosynthetic network capable of producing a wide range of related compounds. nih.govscielo.org.mx
The table below lists a selection of novel triterpenoids that were identified alongside or in studies related to this compound.
| Compound Name | Classification | Source Organism |
| This compound | Novel Lucidenic Acid | Ganoderma lucidum |
| Methyl lucidenate P | Novel Methyl Ester | Ganoderma lucidum |
| Methyl lucidenate Q | Novel Methyl Ester | Ganoderma lucidum |
| Lucidone I | Novel Nortriterpenoid | Ganoderma resinaceum |
| Lucidone J | Novel Nortriterpenoid | Ganoderma resinaceum |
| Lucidone K | Novel Nortriterpenoid | Ganoderma resinaceum |
| Ganosineniol B | Novel Nortriterpenoid | Ganoderma resinaceum |
| Ganosineniol C | Novel Nortriterpenoid | Ganoderma resinaceum |
| Lucidenic acid A | Known Co-isolate | Ganoderma lucidum |
| Lucidenic acid C | Known Co-isolate | Ganoderma lucidum |
| Ganoderic acid F | Known Co-isolate | Ganoderma lucidum |
Biosynthesis and Metabolic Pathways of Lucidenic Acid P
Elucidation of Precursor Molecules
The biosynthesis of Lucidenic acid P, like other triterpenoids in Ganoderma lucidum, originates from the mevalonate (B85504) (MVA) pathway. researchgate.netplos.org This fundamental metabolic route provides the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net
The initial precursor for the MVA pathway is Acetyl-CoA . Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sjtu.edu.cn HMG-CoA serves as a key substrate for the first committed step in the biosynthesis of all isoprenoids. scielo.org.mx
The subsequent reduction of HMG-CoA yields mevalonate, which is then phosphorylated and decarboxylated to produce IPP. nih.gov IPP is isomerized to DMAPP, and these two C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP). nih.gov Two molecules of FPP are then joined in a head-to-head condensation to form the C30 compound, squalene (B77637) . researchgate.netnih.gov Squalene is the direct acyclic precursor to the lanostane-type triterpenoid (B12794562) skeleton from which this compound is derived. nih.gov
The cyclization of squalene via 2,3-oxidosqualene (B107256) leads to the formation of lanosterol (B1674476) , the foundational structure for the vast array of ganoderic and lucidenic acids. scielo.org.mxscirp.org Therefore, Acetyl-CoA, squalene, and lanosterol are the pivotal precursor molecules in the biosynthesis of this compound.
Table 1: Key Precursor Molecules in this compound Biosynthesis
| Precursor Molecule | Role in Pathway |
| Acetyl-CoA | The initial building block for the mevalonate pathway. |
| Squalene | The C30 acyclic precursor to all lanostane-type triterpenoids. nih.gov |
| Lanosterol | The initial tetracyclic triterpenoid skeleton that undergoes further modifications. scielo.org.mxscirp.org |
Enzymatic Steps in the Lanostane (B1242432) Triterpenoid Biosynthesis Pathway
The conversion of precursor molecules into this compound is orchestrated by a series of specific enzymes. The lanostane triterpenoid biosynthesis pathway can be broadly divided into the formation of the lanosterol backbone and its subsequent modifications.
The initial steps are catalyzed by enzymes of the MVA pathway:
Acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS) are involved in the formation of HMG-CoA from acetyl-CoA. researchgate.net
HMG-CoA reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the pathway. scielo.org.mxthescipub.com
Mevalonate kinase (MK) , phosphomevalonate kinase (PMK) , and mevalonate diphosphate (B83284) decarboxylase (MVD) are responsible for the phosphorylation and decarboxylation of mevalonate to yield IPP. researchgate.net
Isopentenyl pyrophosphate isomerase (IDI) interconverts IPP and DMAPP. researchgate.net
Farnesyl pyrophosphate synthase (FPPS) synthesizes FPP from IPP and DMAPP. thescipub.com
The formation of the triterpenoid backbone continues with:
Squalene synthase (SQS) , which catalyzes the dimerization of two FPP molecules to form squalene. scirp.orgthescipub.com
Squalene epoxidase (SE) , also known as squalene monooxygenase, which oxidizes squalene to 2,3-oxidosqualene. nih.gov
Lanosterol synthase (LS) , also referred to as 2,3-oxidosqualene cyclase (OSC), which catalyzes the cyclization of 2,3-oxidosqualene to produce lanosterol. scielo.org.mxscirp.org
The subsequent diversification of the lanosterol skeleton into various lucidenic acids, including this compound, is primarily mediated by cytochrome P450 monooxygenases (CYPs) and other modifying enzymes like glycosyltransferases . nih.govmdpi.com While the precise sequence of enzymatic reactions leading specifically to this compound is not fully elucidated, it is understood that these enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the lanostane framework. nih.govmdpi.com For instance, CYP5150L8 has been identified as an enzyme that catalyzes the three-step oxidation of lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), a potential intermediate in the biosynthesis of various ganoderic and lucidenic acids. nih.gov Further hydroxylation and oxidation steps are required to yield the final structure of this compound.
Table 2: Key Enzymes in the Lanostane Triterpenoid Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Catalyzes the initial step of the MVA pathway. researchgate.net |
| HMG-CoA synthase | HMGS | Synthesizes HMG-CoA. researchgate.net |
| HMG-CoA reductase | HMGR | A key rate-limiting enzyme, converts HMG-CoA to mevalonate. scielo.org.mxthescipub.com |
| Squalene synthase | SQS | Catalyzes the formation of squalene from FPP. scirp.orgthescipub.com |
| Squalene epoxidase | SE | Oxidizes squalene to 2,3-oxidosqualene. nih.gov |
| Lanosterol synthase | LS/OSC | Cyclizes 2,3-oxidosqualene to lanosterol. scielo.org.mxscirp.org |
| Cytochrome P450 monooxygenases | CYPs | Responsible for the extensive oxidative modifications of the lanosterol skeleton. nih.govmdpi.com |
Genetic and Molecular Regulation of Biosynthetic Enzymes
The production of this compound is tightly regulated at the genetic and molecular level. The expression of genes encoding the biosynthetic enzymes is influenced by various factors, including developmental stage and environmental cues. frontiersin.org
Transcription factors (TFs) play a crucial role in orchestrating the expression of these biosynthetic genes. nih.gov For example, the overexpression or silencing of certain TFs has been shown to alter the production of ganoderic acids, a closely related group of triterpenoids. nih.gov Integrated transcriptomic and targeted metabolomic analyses have revealed significant correlations between the expression of specific TFs and the accumulation of certain triterpenoids, including this compound. nih.gov For instance, a study identified six TFs and two CYP450s that were significantly associated with the levels of four triterpenoid metabolites, one of which was this compound. nih.gov
Furthermore, signaling molecules such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in triterpenoid biosynthesis, leading to increased production. researchgate.net This suggests the involvement of complex signaling cascades in the regulation of this compound synthesis.
Metabolic Engineering Approaches for Enhanced Production in Research Contexts
The low natural abundance of this compound in Ganoderma lucidum has prompted research into metabolic engineering strategies to enhance its production for scientific investigation. nih.gov These approaches aim to manipulate the biosynthetic pathway to increase the flux towards the desired compound.
Another approach involves the heterologous expression of biosynthetic genes in microbial hosts such as Saccharomyces cerevisiae (baker's yeast). nih.govgoogle.com This involves introducing the genes encoding the necessary enzymes from G. lucidum into the yeast, which can be cultivated more rapidly and efficiently than the mushroom. nih.gov Researchers have successfully engineered baker's yeast to produce precursors of ganoderic acids and have identified key CYPs involved in their biosynthesis through this method. nih.gov This "plug-and-play" approach allows for the systematic elucidation of the biosynthetic pathway and the potential for large-scale production of specific triterpenoids. nih.gov
Furthermore, the silencing or knockout of competing pathways can redirect metabolic flux towards triterpenoid biosynthesis. By downregulating pathways that consume common precursors like acetyl-CoA or FPP, more of these intermediates become available for the synthesis of this compound.
Chemical Synthesis and Semisynthesis of Lucidenic Acid P and Its Analogs
Total Synthesis Approaches for Lucidenic Acid P
The de novo total synthesis of this compound has not yet been reported in the scientific literature, highlighting the significant challenges posed by its complex structure. The lanostane (B1242432) skeleton, with its three stereodefined quaternary centers at the ring junctions, presents a formidable obstacle for synthetic chemists. dartmouth.edu However, progress in the total synthesis of other structurally related and complex triterpenoids provides a conceptual framework for how the synthesis of this compound might be approached.
Strategies for the construction of the tetracyclic core of lanostane-type triterpenoids often rely on biomimetic polyene cyclizations. dartmouth.edursc.org This approach mimics the natural biosynthetic pathway where squalene (B77637) is cyclized to form the characteristic ring system. nih.govfrontiersin.org Another powerful strategy involves annulative cross-coupling reactions to build the rings in a convergent manner. For instance, the synthesis of other complex tetracyclic systems has utilized methods like the Heck reaction and hydroxy-directed Simmons-Smith cyclopropanation to forge key bonds and set stereocenters with high precision. acs.org
A hypothetical total synthesis of this compound would need to address several key challenges:
Stereocontrolled construction of the tetracyclic core: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers, including the quaternary carbons.
Regioselective oxygenation: Introducing hydroxyl and carbonyl groups at specific positions (C-3, C-7, C-11, and C-15) of the lanostane skeleton.
Side-chain installation: Attaching the carboxylic acid-containing side chain at C-17 with the correct stereochemistry.
While a complete pathway remains elusive, the ongoing development of novel synthetic methodologies for complex natural products, such as chemoenzymatic strategies and advanced catalytic reactions, may one day enable the total synthesis of this compound. semanticscholar.orgresearchgate.netresearchgate.net
Semisynthesis Strategies for Structural Modifications
Semisynthesis, which involves the chemical modification of readily available natural products, represents a more practical approach for obtaining this compound analogs. The most common starting material for the semisynthesis of lanostane triterpenoids is lanosterol (B1674476), which is commercially available and shares the same tetracyclic core. nottingham.ac.uk
Key strategies in the semisynthesis of related ganoderic acids from lanosterol involve a series of oxidation, reduction, and acylation reactions to introduce the desired functional groups. nih.gov Common sites for modification on the lanostane skeleton include C-3, C-7, and the side chain at C-17. For example, the synthesis of ganoderic acid DM analogs has been achieved by modifying lanosterol at the C-3, C-7, and C-24 positions. nottingham.ac.uk
A prominent example of semisynthesis in this family of compounds is the nine-step synthesis of ganodermanontriol (B1230169) and its stereoisomeric triols from lanosterol. rsc.org This synthesis involves the construction of a dienone core and subsequent elaboration to the target triols. These strategies could theoretically be adapted to start from other abundant lucidenic acids to generate this compound or its derivatives, provided a suitable starting material can be isolated in sufficient quantities.
Table 1: Key Semisynthetic Transformations on the Lanostane Skeleton
| Transformation | Reagents and Conditions | Target Modification | Reference |
| Allylic Oxidation | RuCl₃, TBHP | Introduction of oxygen functionality at allylic positions | rsc.org |
| Epoxidation | m-CPBA | Formation of epoxides for further functionalization | beilstein-journals.org |
| Oxidative Cleavage | Sharpless epoxidation followed by oxidative cleavage | Side-chain modification | nottingham.ac.uk |
| Wagner-Meerwein Rearrangement | Acid catalysis | Skeletal rearrangement | nih.gov |
| Glycosylation | Various glycosyl donors and promoters | Introduction of sugar moieties to enhance solubility and activity | nottingham.ac.uk |
Design and Synthesis of Novel this compound Derivatives for Research
The design and synthesis of novel derivatives of natural products like this compound are crucial for exploring structure-activity relationships (SAR) and developing new therapeutic leads. While specific derivatization of this compound is not extensively documented, studies on closely related ganoderic acids provide valuable insights into potential strategies.
A common approach is the modification of the carboxylic acid group at the C-26 position. For instance, a series of amide derivatives of Ganoderic acid A were synthesized by coupling the carboxylic acid with various amines. mdpi.com This modification led to compounds with altered biological activity profiles, demonstrating that the C-26 position is a viable point for derivatization to modulate potency and selectivity.
Another strategy involves modifying the hydroxyl and ketone groups on the tetracyclic core. The selective reduction or oxidation of these functional groups can have a significant impact on the molecule's interaction with biological targets. The synthesis of various lanostane-type triterpenoid (B12794562) N-glycosides from lanosterol has also been reported, a modification intended to improve cytotoxicity and apoptosis-inducing activities. nottingham.ac.uk
The design of novel this compound derivatives would likely focus on:
Improving potency and selectivity: Fine-tuning the structure to enhance interaction with specific biological targets.
Enhancing pharmacokinetic properties: Modifying the molecule to improve solubility, stability, and bioavailability.
Probing biological mechanisms: Creating molecular probes to identify the cellular targets and pathways affected by this compound.
Table 2: Examples of Synthetic Derivatives of Related Lanostane Triterpenoids
| Parent Compound | Derivative Type | Synthetic Strategy | Purpose of Derivatization | Reference |
| Ganoderic acid A | Amide derivatives | Condensation of the C-26 carboxylic acid with various amines | To investigate the role of the carboxyl group in biological activity and explore new anti-tumor agents. | mdpi.com |
| Lanosterol | N-Glycosides | Glycosylation of a C-3 amino derivative | To increase cytotoxicity and apoptosis-inducing activities against cancer cell lines. | nottingham.ac.uk |
| Oleanolic acid | Amide and triazole derivatives | Condensation with amines and click chemistry | To develop selective ligands for the VEGF promoter i-motif. | plos.org |
The exploration of synthetic and semisynthetic routes to this compound and its analogs remains an active area of research. While total synthesis presents a formidable challenge, semisynthetic and derivatization strategies offer promising avenues for accessing novel compounds with potentially enhanced therapeutic properties.
Advanced Analytical Methodologies for Research and Quality Control of Lucidenic Acid P
High-Performance Liquid Chromatography (HPLC) Fingerprinting and Profiling
High-Performance Liquid Chromatography (HPLC) serves as a cornerstone technique for the analysis of triterpenoids from Ganoderma lucidum. HPLC fingerprinting is a powerful quality control strategy that establishes a characteristic chemical profile, or "fingerprint," of a sample. For G. lucidum extracts, this fingerprint consists of a unique pattern of peaks, where each peak corresponds to a specific triterpenoid (B12794562).
By comparing the HPLC fingerprint of a sample to a standardized or reference fingerprint, researchers can authenticate the species and strain of G. lucidum and assess its quality and consistency. researchgate.netpreprints.org Two primary chemotypes based on triterpenoid profiles have been identified in G. lucidum: the ganoderic acid type (GA-type) and the lucidenic acid type (LA-type). researchgate.net Lucidenic acid P is a component of the LA-type profile. These fingerprinting methods are rapid and convenient for identifying species and controlling the quality of mycelia and fruiting bodies. mdpi.com
The integration of Ultraviolet (UV) or Diode Array Detectors (DAD) with HPLC is standard practice for analyzing triterpenoids. scioninstruments.com DAD, also known as a photodiode array (PDA) detector, enhances the analytical power of HPLC by measuring absorbance across a wide range of UV-visible wavelengths simultaneously (e.g., 190 to 900 nm). scioninstruments.com This capability is particularly advantageous for analyzing complex mixtures containing multiple compounds with different absorption maxima.
Most triterpenoids from Ganoderma, including lucidenic acids, possess conjugated skeletons that allow for UV detection. nih.gov Common detection wavelengths for monitoring the elution of these compounds are set around 243 nm and 256 nm. nih.govmdpi.com A key advantage of DAD is its ability to generate a complete UV spectrum for each peak in the chromatogram. scioninstruments.comctlatesting.com This three-dimensional data (absorbance vs. time vs. wavelength) is invaluable for:
Peak Purity Assessment: Verifying if a chromatographic peak corresponds to a single compound or co-eluting impurities.
Compound Identification: Tentatively identifying compounds by comparing their acquired UV spectra with those of known reference standards stored in a spectral library.
Coupling HPLC or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) provides an exceptionally powerful tool for the structural elucidation and sensitive detection of triterpenoids like this compound. nih.govacs.org UPLC, by using smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov
In HPLC-MS/MS, the mass spectrometer serves as a highly specific and sensitive detector. After chromatographic separation, compounds are ionized (commonly using electrospray ionization, ESI) and detected based on their mass-to-charge ratio (m/z). acs.org this compound has a chemical formula of C₂₉H₄₂O₈, giving it a molecular weight of 518.64 g/mol . sciengine.comsciopen.com In negative ion mode ESI, it would be expected to produce a prominent [M-H]⁻ ion at an m/z of approximately 517.6.
Tandem mass spectrometry (MS/MS) further fragments this parent ion into smaller, characteristic product ions. The resulting fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling unambiguous identification even in complex extracts. acs.orgresearchgate.net Studies on similar triterpenoids show characteristic fragmentation behaviors, such as the loss of water (H₂O) and acetic acid (CH₃COOH) moieties, which aid in their structural characterization. acs.org
UV and Diode Array Detection (DAD) Integration
Quantitative Analytical Methods for Research Samples
Accurate quantification of this compound in research samples, such as extracts or purified fractions, is essential for correlating its concentration with biological activity. HPLC with UV or DAD detection is the most common technique for this purpose. frontiersin.orgjst.go.jp The method relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the compound.
The quantification process typically involves:
Preparation of a series of standard solutions of purified this compound at known concentrations.
Generation of a calibration curve by plotting the peak area against the concentration of the standards.
Analysis of the research sample under the same HPLC conditions.
Calculation of the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.
To ensure that a quantitative HPLC method is reliable, accurate, and reproducible, it must be thoroughly validated. jfda-online.com Method validation is a formal process that documents the performance characteristics of the analytical procedure. Key validation parameters, as demonstrated in studies of related triterpenoids, include specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ). nih.govjfda-online.com
A typical validated HPLC-DAD method for a triterpenoid like this compound would exhibit the performance characteristics shown in the interactive table below.
Table 1: Representative HPLC Method Validation Parameters for the Quantitative Analysis of a Triterpenoid like this compound. The values are typical examples based on published methods for similar compounds. nih.govjst.go.jp
Metabolomic Profiling of this compound in Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Untargeted metabolomic profiling, often utilizing UPLC coupled with high-resolution mass spectrometry (such as Q-TOF-MS), aims to comprehensively measure all detectable metabolites in a sample. frontiersin.orgnih.gov This approach is instrumental in understanding the biological role and metabolic fate of compounds like this compound.
In the context of Ganoderma lucidum research, metabolomics has been used to differentiate strains by their chemical profiles. frontiersin.orgresearchgate.net For instance, comparative metabolomic studies have revealed that certain G. lucidum strains have significantly higher concentrations of specific lucidenic acids, which can be identified as key distinguishing markers. frontiersin.orgresearchgate.net
Furthermore, metabolomic analysis can track the presence and transformation of this compound in biological systems. For example, a study investigating the interaction between potato cultivars and the pathogen Phytophthora infestans identified Lucidenic acid D2 as a resistance-related metabolite that was upregulated in the resistant cultivar. nih.gov Another study focusing on the different growth stages of G. lucidum used targeted metabolomics to reveal that the abundance of this compound was correlated with the expression of specific genes involved in triterpenoid biosynthesis. mdpi.com These studies showcase the power of metabolomics to provide insights into the functional roles of specific metabolites in complex biological processes.
Molecular and Cellular Pharmacology of Lucidenic Acid P
Modulation of Cellular Proliferation and Viability in Pre-clinical Models
Lucidenic acid P has been investigated for its potential to modulate key cellular processes involved in cancer progression, namely cellular proliferation and viability.
Anti-proliferative Effects in Cancer Cell Lines
While specific studies focusing solely on this compound's anti-proliferative effects are limited, research on the broader family of lucidenic acids provides significant insights. Lucidenic acids, as a group, have demonstrated the ability to induce cytotoxicity in various cancer cell lines, including those of the prostate, leukemia, liver, and lungs. mdpi.com For instance, Lucidenic acid A has shown to decrease the viability of PC-3 prostatic cancer cells and HL-60 leukemia cells. mdpi.comencyclopedia.pub Similarly, Lucidenic acid C has exhibited inhibitory activity against the proliferation of A549 human lung adenocarcinoma cells. mdpi.comencyclopedia.pub The cytotoxic effects of lucidenic acids appear to be specific to cancer cells, with one study showing no significant impact on the viability of normal peripheral blood lymphocytes. encyclopedia.pub
Tropical application of this compound has been shown to inhibit skin inflammation in a mouse model, suggesting its potential as an anti-inflammatory agent. mdpi.com
Induction of Apoptosis and Necroptosis Pathways
The induction of programmed cell death, including apoptosis and potentially necroptosis, is a key mechanism by which anti-cancer agents exert their effects. Studies on related lucidenic acids have shed light on these pathways. For example, Lucidenic acid B has been shown to induce apoptosis in human leukemia cells (HL-60) through a mitochondria-mediated pathway. chemfaces.comacs.orgmedchemexpress.com This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). chemfaces.comacs.orgmedchemexpress.com Pre-treatment with caspase inhibitors has been shown to prevent the cell viability inhibition caused by Lucidenic acid B, confirming the role of caspases in this apoptotic pathway. acs.org While direct evidence for this compound inducing necroptosis is not yet available, the pro-apoptotic activity of its chemical relatives suggests a promising area for future investigation.
Regulation of Cell Cycle Progression
The ability to halt the cell cycle is another important anti-cancer mechanism. Research indicates that certain lucidenic acids can arrest the cell cycle at the G1 phase. encyclopedia.pubresearchgate.net Specifically, treatment of HL-60 cells with Lucidenic acids A, C, and N has been observed to cause cell cycle arrest in the G1 phase. chemfaces.comacs.org However, Lucidenic acid B did not appear to affect the cell cycle profile in the same cell line, instead primarily inducing apoptosis. chemfaces.comacs.org Further research is needed to determine the specific effects of this compound on cell cycle progression in different cancer cell types.
Anti-Invasive and Anti-Metastatic Activities
The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This compound and its related compounds have shown potential in inhibiting key steps of the metastatic cascade.
Inhibition of Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion and metastasis. Several studies have highlighted the ability of lucidenic acids to inhibit MMP activity. A mixture of lucidenic acids was found to inhibit the activity of MMP-9, which was stimulated by phorbol-12-myristate-13-acetate (PMA), in HepG2 cancer cells. researchgate.net Specifically, lucidenic acids A, B, C, and N have all been shown to suppress PMA-induced MMP-9 activity in a dose-dependent manner in HepG2 cells. nih.govresearchgate.netresearchgate.net This inhibition of MMP-9 is a key mechanism behind the anti-invasive effects of these compounds. nih.govoup.com Interestingly, the activity of MMP-2 in HepG2 cells was not significantly affected by these lucidenic acids. researchgate.net The inhibitory effect on MMP-9 is believed to be mediated through the inactivation of the MAPK/ERK signaling pathway. nih.govcapes.gov.br
Suppression of Cancer Cell Invasion and Migration
By inhibiting MMPs and modulating other signaling pathways, lucidenic acids have demonstrated the ability to suppress cancer cell invasion and migration. Incubation with lucidenic acids A, B, C, and N has been shown to inhibit the invasion of HepG2 cells without affecting cell viability. mdpi.comencyclopedia.pub This anti-invasive effect is linked to the downregulation of MMP-9 expression. nih.govoup.com The mechanism involves the inactivation of the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and the reduction of DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govcapes.gov.br Triterpenoids from Ganoderma lucidum, including lucidenic acids, are also known to suppress breast cancer invasion by decreasing the expression and enzyme activities of MMPs and urokinase plasminogen activator (uPA). plos.org
Table 1: Effects of Lucidenic Acids on Cancer Cell Lines
| Lucidenic Acid | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Lucidenic Acid A | PC-3 (Prostate) | Decreased viability | mdpi.comencyclopedia.pub |
| HL-60 (Leukemia) | Decreased viability | mdpi.comencyclopedia.pub | |
| COLO205 (Colon) | Cytotoxic effects | encyclopedia.pub | |
| HCT-116 (Colon) | Cytotoxic effects | encyclopedia.pub | |
| HepG2 (Hepatoma) | Cytotoxic effects | encyclopedia.pub | |
| KB (Epidermal Carcinoma) | Cytotoxicity | mdpi.comencyclopedia.pub | |
| P388 (Leukemia) | Cytotoxicity | mdpi.comencyclopedia.pub | |
| Lucidenic Acid B | COLO205 (Colon) | Cytotoxicity | encyclopedia.pub |
| HepG2 (Hepatoma) | Cytotoxicity | encyclopedia.pub | |
| HL-60 (Leukemia) | Cytotoxicity, Apoptosis Induction | encyclopedia.pubchemfaces.com | |
| HT-29 (Colon) | Cytotoxicity | encyclopedia.pub | |
| Lucidenic Acid C | A549 (Lung) | Inhibited proliferation | mdpi.comencyclopedia.pub |
| COLO205 (Colon) | Cytotoxic effects | encyclopedia.pub | |
| HepG2 (Hepatoma) | Cytotoxic effects | encyclopedia.pub | |
| HL-60 (Leukemia) | Cytotoxic effects | encyclopedia.pub | |
| Lucidenic Acid D | HepG2 (Hepatoma) | Inhibited proliferation | mdpi.comencyclopedia.pub |
| Lucidenic Acid N | COLO205 (Colon) | Cytotoxic effects | encyclopedia.pub |
| HepG2 (Hepatoma) | Cytotoxic effects | encyclopedia.pub | |
| HL-60 (Leukemia) | Cytotoxic effects | encyclopedia.pub | |
| KB (Epidermal Carcinoma) | Cytotoxicity | mdpi.comencyclopedia.pub | |
| P388 (Leukemia) | Cytotoxicity | mdpi.comencyclopedia.pub |
Immunomodulatory Effects and Mechanisms
Triterpenoids derived from Ganoderma lucidum, including the lucidenic acid family, are known to possess immunomodulatory properties. explorationpub.commdpi.com These effects are part of the basis for the traditional use of G. lucidum in promoting health. researchgate.net While the immunomodulatory potential of the general class of lucidenic acids is acknowledged, specific research into the broad immunomodulatory activities of this compound is still in its preliminary stages. mdpi.com
Cytokines and chemokines are small signaling proteins crucial for cell-to-cell communication, particularly within the immune system, where they modulate inflammation and immune responses. researchgate.net Studies on extracts from G. lucidum that are rich in triterpenoids have demonstrated the ability to suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). cellmolbiol.orgresearchgate.net For instance, other specific triterpenoids like lucidone (B1675363) D have been shown to inhibit the production of TNF-α and IL-6 in macrophage cell models. cellmolbiol.org However, the specific modulatory effects of this compound on the production of individual cytokines and chemokines have not yet been detailed in the available scientific literature.
The influence of Ganoderma lucidum compounds on the function of immune cells such as macrophages and monocytes is a key area of research. Polysaccharides from the fungus are known to promote the polarization of macrophages toward the M1 phenotype, which is involved in pro-inflammatory responses. nih.gov While certain lucidenic acid derivatives have been reported to enhance macrophage formation and phagocytosis, direct evidence detailing the specific influence of this compound on the activation and function of macrophages, monocytic cells, or other immune cells remains an area requiring further scientific investigation.
Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). frontiersin.org The interaction of fungal components with these receptors can initiate signaling cascades, including the NF-κB and MAPK pathways, leading to an immune response. frontiersin.org Current research indicates that the immunomodulatory activities of G. lucidum via PRRs are primarily attributed to its polysaccharide constituents. frontiersin.org There is currently no available scientific evidence to suggest a direct interaction between this compound and pattern recognition receptors.
Influence on Immune Cell Activation and Function (e.g., Macrophage Formation, Phagocytosis, Monocytic Cells)
Anti-Inflammatory Mechanisms of Action
The anti-inflammatory properties of lucidenic acids are a significant aspect of their pharmacological profile. researchgate.netmdpi.comresearchgate.net this compound, in particular, has been identified as possessing anti-inflammatory activity. mdpi.comresearchgate.net
Inflammatory mediators are key players in the inflammatory process. The inhibition of these molecules, such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), is a common mechanism for anti-inflammatory compounds. cellmolbiol.orgnih.govscielo.br Studies on various G. lucidum extracts and specific triterpenoids have shown potent inhibitory effects on these mediators. cellmolbiol.orgresearchgate.netresearchgate.net
Direct experimental evidence has demonstrated the anti-inflammatory efficacy of this compound in a preclinical model. In a study using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation model in mice, topical application of this compound was shown to inhibit skin inflammation. mdpi.comresearchgate.netencyclopedia.pub This in vivo activity strongly suggests that this compound acts by inhibiting key inflammatory mediators, although the specific mediators it targets have not yet been elucidated.
| Compound | ID₅₀ (mg/ear) |
|---|---|
| Lucidenic acid A | 0.07 |
| Lucidenic acid D2 | 0.11 |
| Lucidenic acid E2 | 0.11 |
| This compound | 0.29 |
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of inflammation. researchgate.netcapes.gov.brnih.gov Many anti-inflammatory compounds exert their effects by modulating these cascades. nih.gov Research on other lucidenic acids has provided insight into these mechanisms. For example, Lucidenic acid B has been shown to inhibit the invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the DNA-binding activities of NF-κB. encyclopedia.pubcapes.gov.brnih.gov This leads to the downregulation of downstream targets like matrix metalloproteinase-9 (MMP-9). capes.gov.brnih.gov While these findings highlight a potential mechanism for the lucidenic acid family, specific studies demonstrating the direct effect of this compound on the NF-κB or MAPK signaling cascades have not been reported.
Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPKs)
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
While the broader class of triterpenoids from Ganoderma lucidum, including various lucidenic acids, is recognized for possessing antioxidant properties, specific data on this compound remains limited. explorationpub.comencyclopedia.pub
Based on available scientific literature, there are no specific studies that have reported the results of in vitro antioxidant assays, such as DPPH, ABTS, or FRAP assays, for isolated this compound. General extracts of Ganoderma lucidum, which contain a mixture of triterpenoids including lucidenic acids, have demonstrated the ability to suppress oxidative stress. explorationpub.com However, the direct contribution and potency of this compound to this effect have not been individually quantified. Further research is required to determine the specific ROS scavenging capabilities of pure this compound. explorationpub.com
Currently, there is a lack of specific research findings on the capacity of isolated this compound to protect cells from oxidative stress. Studies have shown that extracts containing a mix of ganoderic and lucidenic acids can offer protective effects against lipid peroxidation in cellular components like rat liver mitochondria. explorationpub.com However, investigations focusing solely on the cytoprotective effects of this compound against induced oxidative damage in specific cell lines have not been reported.
In vitro Antioxidant Assays
Neurobiological Activity Investigations
The neurobiological activities of several lucidenic acids have been explored, but research specifically investigating this compound is not present in the current body of scientific literature.
Studies have been conducted on other members of the lucidenic acid family for their potential to inhibit cholinesterase enzymes, which is a key target in the management of neurodegenerative diseases like Alzheimer's. For instance, Lucidenic acid A and Lucidenic acid N have been shown to inhibit acetylcholinesterase (AChE). mdpi.comexplorationpub.com Lucidenic acid N also exhibited weak inhibitory activity against butyrylcholinesterase (BChE). mdpi.comexplorationpub.com However, there are no available reports or data regarding the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase.
Table 2: Cholinesterase Inhibition by Various Lucidenic Acids
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Lucidenic acid A | Acetylcholinesterase | 24.04 ± 3.46 |
| Lucidenic acid N | Acetylcholinesterase | 25.91 ± 0.89 |
| Methyl lucidenate E2 | Acetylcholinesterase | 17.14 ± 2.88 |
| Lucidenic acid N | Butyrylcholinesterase | 188.36 ± 3.05 |
| This compound | Acetylcholinesterase | Data not available |
| This compound | Butyrylcholinesterase | Data not available |
Data sourced from a 2023 review on lucidenic acids. mdpi.comexplorationpub.com
Extracts from Ganoderma lucidum that contain a mixture of lucidenic acids have been noted for their general neuroprotective effects. explorationpub.com These effects are often attributed to the combined anti-inflammatory and antioxidant properties of the constituent compounds. Despite this, specific pre-clinical studies using neuronal models to evaluate the direct neuroprotective potential of isolated this compound have not been documented. Therefore, its ability to protect neurons from damage or degeneration remains an uninvestigated area of its pharmacological profile.
Inhibition of Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)
Metabolic Regulation and Enzyme Inhibition Studies
Research into the metabolic regulatory functions of lucidenic acids has unveiled potential roles in both lipid and carbohydrate metabolism, primarily through the inhibition of key enzymes. While the class of lucidenic acids demonstrates notable activity, specific data on this compound is limited in these areas.
Effects on Lipid Metabolism (e.g., HMG-CoA Reductase Inhibition)
The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical rate-limiting step in cholesterol biosynthesis, making it a key target for managing hyperlipidemia. While in silico studies have suggested that lucidenic acids as a group have the potential to interact with HMG-CoA reductase, specific experimental data for this compound is not prominently available in current literature. mdpi.comencyclopedia.pub
However, research on closely related compounds has shown tangible inhibitory effects. For instance, Lucidenic acid E has been demonstrated to inhibit HMG-CoA reductase with a half-maximal inhibitory concentration (IC50) of 42.9 ± 0.9 μM. mdpi.comencyclopedia.pub Furthermore, other studies have identified that compounds like Lucidenic acid N and methyl lucidenate M can inhibit lipid accumulation in HepG2 cells, indicating a broader role for this class of triterpenoids in lipid metabolism. encyclopedia.pub
Effects on Carbohydrate Metabolism (e.g., α-Glucosidase, Maltase, Sucrase, PTP1B, Aldose Reductase Inhibition)
The regulation of carbohydrate metabolism is crucial for managing hyperglycemia. Several enzymes involved in this pathway have been investigated as targets for lucidenic acids. As with lipid metabolism, direct inhibitory data for this compound on these enzymes is not specified in the reviewed studies. The research has instead highlighted the activities of other lucidenic acids.
Studies have reported that Lucidenic acids E and Q possess inhibitory properties against α-glucosidase and maltase. mdpi.comencyclopedia.pub Lucidenic acid Q also shows inhibitory activity against sucrase. mdpi.comencyclopedia.pub For protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling, Lucidenic acids H and E have been identified as inhibitors. mdpi.comencyclopedia.pub Additionally, aldose reductase, an enzyme implicated in diabetic complications, is inhibited by Lucidenic acid Q. mdpi.comencyclopedia.pub
Table 1: Inhibitory Activity of Various Lucidenic Acids on Metabolic Enzymes
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Lucidenic Acid E | HMG-CoA Reductase | 42.9 ± 0.9 | mdpi.comencyclopedia.pub |
| Lucidenic Acid E | α-Glucosidase | 32.5 | mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | α-Glucosidase | 60.1 | mdpi.comencyclopedia.pub |
| Lucidenic Acid E | Maltase | 16.9 | mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | Maltase | 51 | mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | Sucrase | 69.1 | mdpi.comencyclopedia.pub |
| Lucidenic Acids H & E | PTP1B | 7.6–41.9 | mdpi.comencyclopedia.pub |
| Lucidenic Acid Q | Aldose Reductase | - | mdpi.comencyclopedia.pub |
Note: A specific IC50 value for Lucidenic Acid Q on Aldose Reductase was not provided in the cited literature.
Antiviral Properties and Mechanisms of Action
The antiviral potential of lucidenic acids has been an area of significant research interest. In this domain, specific and notable findings regarding this compound have been reported.
Inhibition of Epstein-Barr Virus (EBV) Activation
The Epstein-Barr virus (EBV) is a human herpesvirus linked to several malignant diseases. A primary screening test for anti-tumor promoters involves assessing the inhibition of EBV early antigen (EBV-EA) activation induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.
Research has explicitly identified this compound as an inhibitor of EBV-EA activation. mdpi.comencyclopedia.pubresearchgate.net In one of the key studies, this compound, along with other related triterpenoids, demonstrated potent inhibitory effects on the induction of EBV-EA. researchgate.netchemfaces.com These compounds, at a concentration of 1 x 10³ mol ratio/TPA, showed a 96-100% inhibition of EBV-EA activation. researchgate.netchemfaces.com Additionally, this compound has demonstrated in vivo anti-inflammatory effects in a mouse model of TPA-induced ear skin inflammation, with a 50% inhibitory dose (ID50) of 0.29 mg/ear, which complements its potential as a modulator of pathways activated by phorbol (B1677699) esters. mdpi.comencyclopedia.pubresearchgate.net
Other Antiviral Research (e.g., HIV-1 Reverse Transcriptase)
While this compound has been specifically implicated in EBV inhibition, research into other antiviral activities has focused on different members of the lucidenic acid family. For instance, Lucidenic lactone, a related triterpenoid (B12794562), has been reported to inhibit the activity of Human Immunodeficiency Virus (HIV-1) reverse transcriptase with an IC50 value of 69 μM. medchemexpress.com Other triterpenoids from Ganoderma lucidum, such as ganoderiol F and ganodermanontriol (B1230169), have also shown anti-HIV-1 activity. researchgate.net However, the current body of literature does not specify research findings on the direct activity of this compound against HIV-1 reverse transcriptase.
Receptor Blocking Studies (e.g., hACE2)
The human angiotensin-converting enzyme 2 (hACE2) is the primary receptor for the entry of SARS-CoV-2 into host cells, making it a significant target for antiviral research. Studies have explored the potential of lucidenic acids to block this interaction.
Molecular docking and in vitro experiments have shown that Lucidenic acid A can effectively inhibit the binding of the SARS-CoV-2 spike protein to the hACE2 receptor. mdpi.comencyclopedia.pubnih.gov It was found to inhibit hACE2 activity with an IC50 of 2 μmol/mL, thereby preventing viral invasion. nih.govnih.govnews-medical.net At present, there are no specific studies detailing the effects of this compound on the hACE2 receptor.
Other Investigated Biological Activities (e.g., Protein Kinase C Inhibition)
Beyond its more extensively studied properties, this compound, a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has been the subject of research into other potential pharmacological effects. These investigations have primarily centered on its anti-inflammatory and antiviral-related activities, with a notable connection to the Protein Kinase C (PKC) signaling pathway.
One of the significant biological activities of this compound is its inhibitory effect on the induction of the Epstein-Barr virus (EBV) early antigen (EA). encyclopedia.pub Research has shown that this compound, along with other related triterpenoids, exhibits potent inhibitory effects on the activation of EBV-EA in Raji cells, which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.net TPA is a well-established activator of Protein Kinase C (PKC), a family of enzymes that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. oup.comoup.com The inhibition of TPA-induced EBV-EA activation suggests that this compound may interfere with the PKC-mediated signaling cascade, highlighting its potential as a cancer chemopreventive agent by acting as an antitumor promoter. researchgate.net In one study, this compound demonstrated a 99% inhibition of EBV-EA induction at a concentration of 1 × 10³ mol ratio/TPA. researchgate.net
In addition to its effects on the EBV-EA pathway, this compound has demonstrated direct anti-inflammatory properties. mdpi.com In an in vivo study using a mouse model of TPA-induced ear skin inflammation, the topical application of this compound was found to inhibit skin inflammation. mdpi.com This anti-inflammatory action further underscores its potential in modulating cellular responses to inflammatory stimuli, a process often involving PKC signaling.
While the broader family of lucidenic acids has been investigated for a wide array of biological activities, including neuroprotective and anti-hyperglycemic effects, the specific research on this compound has been more focused. mdpi.com Current scientific literature primarily points to its anti-inflammatory and anti-EBV activities, with the latter providing evidence for its interaction with the Protein Kinase C pathway. encyclopedia.pubmdpi.com Further research is needed to elucidate the full spectrum of its biological activities and specific molecular targets. mdpi.comnih.gov
Data Table: Investigated Biological Activities of this compound
| Biological Activity | Experimental Model | Key Findings | Reference |
| Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) | Showed 99% inhibition of EBV-EA induction at 1 × 10³ mol ratio/TPA, suggesting interference with the Protein Kinase C (PKC) pathway. | researchgate.net |
| Anti-inflammatory Activity | In vivo mouse model of TPA-induced ear skin inflammation | Topical treatment with this compound inhibited skin inflammation with an ID₅₀ value of 0.29 mg/ear. | mdpi.com |
Structure Activity Relationship Sar Studies of Lucidenic Acid P and Its Analogs
Correlation of Chemical Structure with Biological Activities
The biological activities of lucidenic acids are intricately linked to their molecular structure. mdpi.com Studies have revealed that the tetracyclic lanostane (B1242432) core and the side chain's carboxyl group are fundamental to their pharmacological properties. mdpi.comresearchgate.net Lucidenic Acid P, along with other lucidenic acids, has demonstrated various biological effects, including anti-inflammatory and antiviral activities. researchgate.netresearchgate.net
For instance, this compound has been shown to inhibit skin inflammation. researchgate.net This activity is shared with other lucidenic acids like A, D2, and E2, suggesting that the common structural features among these compounds contribute to this effect. researchgate.net Furthermore, lucidenic acids, including P, have shown inhibitory effects on the Epstein-Barr virus (EBV) activation. researchgate.net
Impact of Specific Functional Groups on Molecular Interactions
The specific functional groups attached to the lanostane skeleton of lucidenic acids are critical determinants of their molecular interactions and, consequently, their biological activities. mdpi.com Key functional groups include hydroxyl (-OH), keto (=O), and acetoxy (-OAc) groups at various positions on the tetracyclic ring system, such as C-3, C-7, C-12, and C-15. mdpi.com
The presence and location of these oxygen-containing functional groups significantly influence the molecule's polarity and its ability to form hydrogen bonds with biological targets. For example, many pharmacologically active lucidenic acids, such as A, B, C, and N, possess a hydroxyl group at the C-7 position and a keto group at the C-15 position. researchgate.net It has been proposed that these two functional groups might be essential for their cytotoxic effects, and further studies on other lucidenic acids with similar substitutions, including this compound, are needed to confirm this hypothesis. researchgate.net
The carboxyl group (-COOH) in the side chain is another crucial feature. Studies on related triterpenoids have shown that the presence of this acidic group is often essential for activities like 5α-reductase inhibition. nih.gov The conversion of the carboxyl group to its methyl ester derivative often leads to a significant decrease in activity, highlighting the importance of this functional group for molecular interactions. nih.gov
Influence of Lanostane Skeleton Modifications on Pharmacological Profiles
Modifications to the lanostane skeleton of lucidenic acids can profoundly alter their pharmacological profiles. mdpi.com The lanostane framework provides a rigid scaffold, and even minor changes, such as the introduction or removal of functional groups or alterations in the side chain, can lead to significant differences in biological activity. mdpi.comresearchgate.net
The general tetracyclic ring system is considered vital for the biological activities of these triterpenoids. researchgate.net Side-chain modifications, in particular, have been shown to affect the pharmacological properties of these compounds. mdpi.com For instance, the length and functionality of the side chain can influence how the molecule interacts with its biological targets.
While specific SAR studies focusing exclusively on modifications to the lanostane skeleton of this compound are not extensively detailed in the reviewed literature, the broader understanding of lanostane triterpenoids suggests that any alteration to this core structure would likely impact its bioactivity. The rigidity and specific stereochemistry of the lanostane skeleton are crucial for orienting the functional groups in a precise three-dimensional arrangement, which is necessary for effective interaction with biological receptors or enzymes.
Comparative Research on Lucidenic Acid P with Other Triterpenoids
Comparison with Ganoderic Acids: Structural and Bioactivity Differences
Ganoderic acids and lucidenic acids are the two principal groups of triterpenoids found in Ganoderma lucidum, and they are largely responsible for the mushroom's pharmacological properties. mdpi.comresearchgate.netnih.govencyclopedia.pub While both are tetracyclic triterpenoids derived from a lanostane (B1242432) skeleton, they possess a fundamental structural distinction. mdpi.comfrontiersin.org Lucidenic acids, including Lucidenic acid P, are C27 triterpenoids, whereas ganoderic acids are C30 compounds. mdpi.comresearchgate.net This three-carbon difference in the side chain can theoretically influence their physicochemical properties, such as stability and solubility, as well as their pharmacokinetic profiles and receptor binding affinities. mdpi.com
Both classes of compounds are biosynthesized through the mevalonate (B85504) (MVA) pathway, originating from the precursor lanosterol (B1674476). nih.govscirp.org However, the structural variations lead to a diversity in their biological activities. Research into ganoderic acids is more extensive compared to that of lucidenic acids. mdpi.comresearchgate.net Ganoderic acids are well-documented for a wide array of bioactivities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. scirp.orgmdpi.com For instance, Ganoderic acid T and Z have shown cytotoxic activity against liver cancer cells, while Ganoderic acid DM can induce cell cycle arrest in breast cancer cells. mdpi.com
This compound, along with its related compounds, also exhibits significant biological potential. It has demonstrated notable anti-inflammatory activity. mdpi.com In one study, the topical application of this compound inhibited skin inflammation in a mouse model with an ID₅₀ value of 0.29 mg/ear. mdpi.com Furthermore, this compound was shown to have potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA), a standard screening test for potential antitumor promoters. nih.gov While both groups of triterpenoids share overlapping therapeutic areas like anti-inflammation and anti-cancer activities, the specific potency and mechanisms of action differ due to their distinct molecular structures. researchgate.net
| Feature | This compound | Ganoderic Acids (General) |
|---|---|---|
| Core Skeleton | C27 Lanostane-type Triterpenoid (B12794562) | C30 Lanostane-type Triterpenoid |
| Biosynthetic Origin | Mevalonate (MVA) pathway from lanosterol | Mevalonate (MVA) pathway from lanosterol |
| Key Reported Bioactivities | Anti-inflammatory, Inhibitory effect on Epstein-Barr Virus (EBV) activation. mdpi.comnih.gov | Anti-cancer, anti-inflammatory, hepatoprotective, anti-viral, immunomodulatory. mdpi.commdpi.commdpi.com |
| Research Scope | Less extensive compared to Ganoderic acids. mdpi.comresearchgate.net | Most widely studied triterpenoids in Ganoderma. mdpi.comresearchgate.net |
Synergistic and Antagonistic Effects with Other Phytochemicals
The complex mixture of phytochemicals within Ganoderma lucidum suggests that their therapeutic effects may arise from synergistic or antagonistic interactions rather than the action of a single compound. Research indicates that the triterpenoid fraction of G. lucidum can act synergistically. For example, a triterpene-rich extract from the antlered form of G. lucidum, which contains high amounts of lucidenic acids, was found to synergize with lipopolysaccharide (LPS) to enhance the production of tumor necrosis factor-alpha (TNFα) in monocytic cells. chemfaces.com This immunostimulatory effect was linked to the modulation of p38 and JNK MAPKs pathways, with Lucidenic acid A and Lucidenic acid F identified as specific modulators. chemfaces.com
Profiling this compound in Relation to Total Triterpenoid Content
Analytical techniques such as high-performance liquid chromatography (HPLC) are used to establish triterpenoid fingerprints, which can differentiate G. lucidum strains. preprints.org Some strains are characterized as "lucidenic acid type" (LA-type) due to a higher abundance of lucidenic acids, while others are "ganoderic acid type" (GA-type). d-nb.info
Recent research using advanced metabolomics has further detailed these variations. A study comparing a newly developed G. lucidum strain (GL_V2) with a widely cultivated one (GL_V1) found that GL_V2 had a 1.4-fold higher total triterpenoid content. nih.gov Interestingly, while GL_V2 showed increased levels of several ganoderic acids, the GL_V1 strain had higher concentrations of six different lucidenic acids. nih.gov
| Comparison Factor | Group 1 | Group 2 | Key Findings Related to Lucidenic/Ganoderic Acids |
|---|---|---|---|
| Fungal Strain | Cultivated Strain (GL_V1) | New Strain (GL_V2) | GL_V1 showed higher concentrations of six lucidenic acids. GL_V2 had higher total triterpenoids and higher levels of seven ganoderic acids. nih.gov |
| Cultivation Substrate | Substitute Substrate (SGL) | Wood Log (WGL) | WGL samples had significantly higher total triterpenoid content. Levels of Lucidenic acids A, D1, F, G, and J were notably higher in WGL. frontiersin.orgfrontiersin.org |
Future Directions and Emerging Research Avenues for Lucidenic Acid P
Elucidation of Unidentified Molecular Targets and Signaling Pathways
A significant gap in the current understanding of lucidenic acids, including Lucidenic acid P, is the definitive identification of their molecular binding partners. encyclopedia.pubencyclopedia.pub While the cytotoxic and anti-inflammatory effects of some lucidenic acids are documented, the specific proteins and signaling cascades they directly modulate remain largely unknown. mdpi.comencyclopedia.pub Future research must prioritize the identification of these targets to understand the compound's mechanism of action at a molecular level.
Computational molecular docking studies have shown that lucidenic acids may have promising binding energies for targets like Mdm2, an inhibitor of the p53 tumor suppressor. mdpi.comencyclopedia.pub However, these in silico predictions require experimental validation. For instance, studies on Lucidenic acid B have demonstrated an ability to induce apoptosis through the activation of caspase-9 and caspase-3 and to inactivate the MAPK/ERK signaling pathway. encyclopedia.puboup.com A crucial future direction will be to investigate whether this compound engages with these or other distinct pathways.
Table 1: Potential Molecular Targets and Pathways for this compound Investigation
| Potential Target/Pathway | Rationale Based on Related Compounds | Proposed Research Approach |
|---|---|---|
| Mdm2 | Computational models suggest potential binding of lucidenic acids. mdpi.comencyclopedia.pub | Affinity chromatography, surface plasmon resonance (SPR), cellular thermal shift assay (CETSA) to confirm direct binding. |
| MAPK/ERK Pathway | Lucidenic acid B has been shown to inactivate this pathway in hepatoma cells. oup.com | Western blot analysis of key pathway proteins (e.g., p-ERK, p-JNK) in cells treated with this compound. |
| Caspase Cascade | Lucidenic acid B activates caspase-9 and caspase-3, leading to apoptosis. encyclopedia.pubmedchemexpress.com | Caspase activity assays and PARP cleavage analysis in cancer cell lines following this compound treatment. |
| NF-κB and AP-1 | Lucidenic acids can reduce the binding activities of these transcription factors. oup.comresearchgate.net | Electrophoretic mobility shift assays (EMSA) or reporter gene assays to measure the effect of this compound on NF-κB and AP-1 activity. |
Exploration of Novel Biological Activities through High-Throughput Screening
The known biological activities of lucidenic acids include anti-cancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net this compound, specifically, has been noted for its topical anti-inflammatory effect in a mouse model of ear inflammation, with an ID₅₀ value of 0.29 mg/ear. mdpi.comresearchgate.net While this provides a valuable starting point, the full spectrum of its biological activity is likely much broader.
High-throughput screening (HTS) presents a powerful methodology to systematically test this compound against vast libraries of biological targets, such as enzymes, receptors, and whole cells. This approach could rapidly uncover novel and unexpected therapeutic applications. For example, screening against diverse panels of human cancer cell lines, a wide range of viral pathogens, or key enzymes involved in metabolic diseases could reveal new leads for drug development. nih.gov
Development of Advanced in vitro and in vivo (Animal) Disease Models
A significant limitation of the current body of research on lucidenic acids is the heavy reliance on preliminary in vitro models. mdpi.comresearchgate.net To translate initial findings into clinically relevant applications, it is imperative to develop and utilize more sophisticated disease models. The future of this compound research should involve a transition to advanced preclinical testing.
For its anti-inflammatory properties, models of chronic inflammatory diseases such as inflammatory bowel disease or rheumatoid arthritis could be employed. For its potential anti-cancer effects, in vivo xenograft mouse models are a necessary next step to evaluate efficacy. mdpi.comscispace.com Furthermore, the development of patient-derived organoids and humanized animal models could provide more accurate predictions of the compound's effects in human diseases, bridging the gap between laboratory research and clinical application. researchgate.net
Optimization of Sustainable Production Methods for Research-Grade Compounds
Research progress is fundamentally dependent on a reliable and sustainable supply of pure compounds. This compound is naturally sourced from the fruiting bodies and spores of Ganoderma lucidum. nih.govnih.govnih.gov However, extraction from natural sources can result in low yields and variability, hindering large-scale studies.
Future research must focus on optimizing production methods. This includes improving conventional techniques like Ultrasound-Assisted Extraction (UAE) by fine-tuning parameters such as solvent polarity and duration. ucl.ac.uk A more advanced and sustainable approach involves metabolic engineering. nih.gov By identifying the key enzymes in the triterpenoid (B12794562) biosynthesis pathway in G. lucidum, researchers can transfer these genes to a host microorganism, such as Saccharomyces cerevisiae (baker's yeast), to create a cellular factory for producing research-grade this compound. nih.gov
Application of Systems Biology and Multi-Omics Approaches
To fully comprehend the biological impact of this compound, a reductionist, single-target approach is insufficient. Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic view of the cellular response to the compound.
Recent studies have already begun to apply these methods to G. lucidum, using integrated transcriptomic and metabolomic analysis to identify genes and metabolites involved in triterpenoid synthesis, including this compound. nih.govmdpi.com Future studies should apply this approach to cells or tissues treated with this compound. This would allow for the identification of entire networks of genes, proteins, and metabolites that are altered by the compound, providing a comprehensive map of its mechanism of action and potentially revealing biomarkers of its activity. dntb.gov.uax-mol.netmdpi.com
Addressing Current Research Limitations and Methodological Gaps
Key methodological gaps include a scarcity of in vivo data, a lack of mechanistic studies, and the previously mentioned unidentified molecular targets. mdpi.comencyclopedia.pub The limited commercial availability of purified this compound poses a significant barrier to research. Future efforts must be coordinated to overcome these challenges to build a robust and reliable body of evidence for its potential applications.
Table 2: Summary of Current Research Gaps and Future Directions for this compound
| Research Area | Specific Limitation | Suggested Future Study |
|---|---|---|
| Mechanistic Insight | Direct molecular targets are unknown. encyclopedia.pubencyclopedia.pub | Target deconvolution using chemoproteomics and validation with biophysical assays (e.g., SPR, CETSA). |
| Preclinical Efficacy | Heavy reliance on in vitro data; lack of in vivo studies. mdpi.comresearchgate.net | Efficacy testing in validated animal models of inflammation and cancer (e.g., xenograft models). scispace.com |
| Bioavailability | No data on absorption, distribution, metabolism, and excretion (ADME). | Pharmacokinetic studies in animal models to determine bioavailability and metabolic fate. |
| Compound Supply | Low yields from natural extraction and limited commercial availability. | Development of synthetic biology platforms or optimized extraction protocols for scalable production. ucl.ac.uknih.gov |
Potential as a Biochemical Probe for Mechanistic Investigations
Once a primary molecular target of this compound is identified and validated, the compound itself can be developed into a valuable tool for further biological research. By chemically modifying this compound to create derivatives—for example, by attaching a fluorescent tag, a biotin (B1667282) molecule, or a photo-affinity label—it can be transformed into a biochemical probe.
Such probes would be instrumental in mechanistic studies. They could be used to visualize the subcellular localization of its target protein, to pull down and identify interacting proteins, and to facilitate the screening of other small molecules that bind to the same target. This application would extend the utility of this compound from a potential therapeutic agent to a fundamental research tool for exploring complex biological systems.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Lucidenic acid A |
| Lucidenic acid B |
| Lucidenic acid C |
| Lucidenic acid N |
| This compound |
| Ganoderic acid |
| p53 |
Q & A
Q. What are the primary pharmacological activities of Lucidenic acid P, and what experimental models are used to validate them?
this compound exhibits anti-inflammatory and antiviral properties . To validate these, researchers employ in vitro models such as:
- Anti-inflammatory assays : THP-1 monocytic cells treated with lipopolysaccharide (LPS) to measure TNF-α production via ELISA and phosphorylation of p38/JNK MAPK pathways via Western blot .
- Antiviral assays : Viral plaque reduction tests (e.g., against Epstein-Barr virus) and time-of-addition experiments to determine the stage of viral replication inhibited .
Q. What chromatographic techniques are effective for isolating this compound from Ganoderma lucidum extracts?
Q. What in vitro assays are recommended for assessing the antiviral activity of this compound?
Key assays include:
- Viral plaque assays to quantify infectious viral particles post-treatment.
- qRT-PCR to measure viral RNA load in infected cells.
- Immunofluorescence to assess viral protein expression . Dosing protocols should specify pre-treatment vs. co-treatment with viral particles to determine mechanism (e.g., entry inhibition vs. replication suppression).
Q. How is the structural integrity of this compound confirmed after extraction?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify functional groups and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHO) .
- Chromatographic purity : HPLC-UV at 254 nm to ensure >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects?
- Kinase inhibition studies : Use p38 MAPK inhibitors (e.g., SB203580) to test if this compound's effects are pathway-dependent .
- siRNA knockdown : Target genes like NF-κB or AP-1 to assess their role in cytokine suppression.
- Transcriptomic profiling : RNA sequencing (RNA-seq) of treated macrophages to identify differentially expressed genes (e.g., IL-6, COX-2) .
- Dose-response curves : Compare IC values with other lucidenic acids (e.g., D2, E2) to evaluate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
